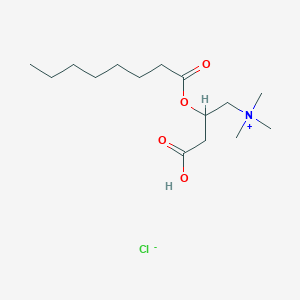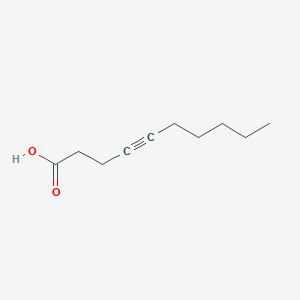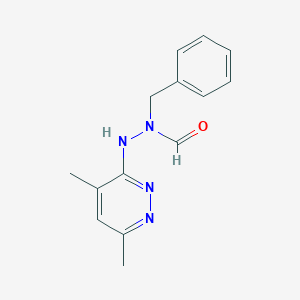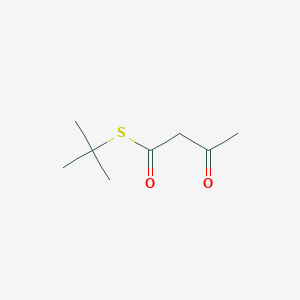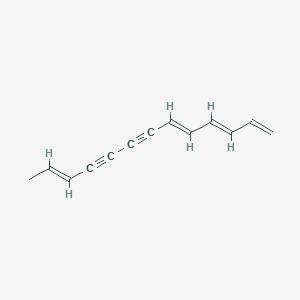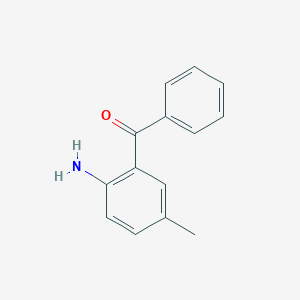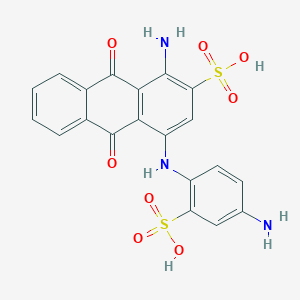
1-Amino-4-(4-amino-2-sulphoanilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-4-(4-amino-2-sulphoanilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid, also known as Reactive Blue 2 (RB2), is a synthetic dye belonging to the anthraquinone class. RB2 is an important industrial dye used in the textile and paper industries. However, RB2 has also been studied for its potential use in scientific research, particularly in the field of biochemistry.
Mecanismo De Acción
RB2 has been found to interact with proteins through electrostatic and hydrophobic interactions. RB2 binds to proteins primarily through the amino and sulfonic acid groups on its structure. The binding of RB2 to proteins results in a color change, which can be used for detection purposes.
Efectos Bioquímicos Y Fisiológicos
RB2 has been found to have no significant biochemical or physiological effects on living organisms. However, RB2 has been shown to be toxic to aquatic organisms at high concentrations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
RB2 has several advantages for use in lab experiments. RB2 is highly sensitive and specific for protein detection in gels. RB2 is also stable and easy to use. However, RB2 has some limitations. RB2 is not suitable for use in Western blotting due to its interference with the detection of other proteins. RB2 also has limited solubility in water, which can affect its performance in some experiments.
Direcciones Futuras
There are several future directions for RB2 research. One direction is the development of RB2-based biosensors for the detection of specific proteins in biological samples. Another direction is the modification of RB2 to improve its solubility and specificity for protein detection. RB2 can also be used as a model dye to study the behavior of other dyes in soil and water environments. Further research is needed to fully understand the potential applications of RB2 in scientific research.
Métodos De Síntesis
RB2 can be synthesized through a multi-step process involving the reaction of anthraquinone with sulfanilic acid and aniline. The final product is obtained through the sulfonation of the amino groups on the anthraquinone ring.
Aplicaciones Científicas De Investigación
RB2 has been found to have various scientific research applications. One such application is as a protein stain in gel electrophoresis. RB2 has been shown to be highly sensitive and specific in detecting proteins in gels. RB2 has also been used as a chromogenic substrate for the detection of peroxidase activity. RB2 has been used as a model dye to study the adsorption and desorption behavior of dyes in soil and water environments.
Propiedades
Número CAS |
18791-01-0 |
|---|---|
Nombre del producto |
1-Amino-4-(4-amino-2-sulphoanilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid |
Fórmula molecular |
C20H15N3O8S2 |
Peso molecular |
489.5 g/mol |
Nombre IUPAC |
1-amino-4-(4-amino-2-sulfoanilino)-9,10-dioxoanthracene-2-sulfonic acid |
InChI |
InChI=1S/C20H15N3O8S2/c21-9-5-6-12(14(7-9)32(26,27)28)23-13-8-15(33(29,30)31)18(22)17-16(13)19(24)10-3-1-2-4-11(10)20(17)25/h1-8,23H,21-22H2,(H,26,27,28)(H,29,30,31) |
Clave InChI |
TUYZCJKTGCNVOA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=C(C=C(C=C4)N)S(=O)(=O)O)S(=O)(=O)O)N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=C(C=C(C=C4)N)S(=O)(=O)O)S(=O)(=O)O)N |
Otros números CAS |
18791-01-0 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



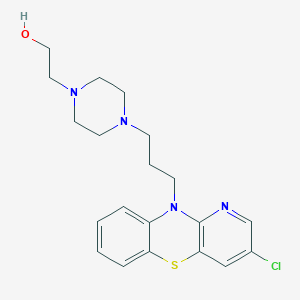
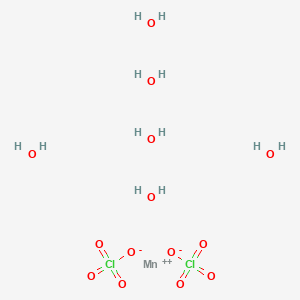
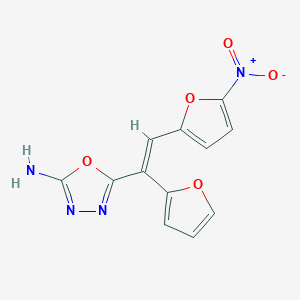
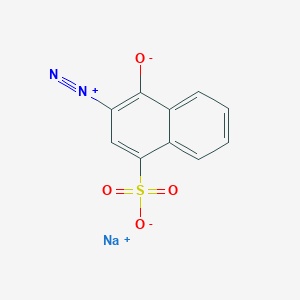
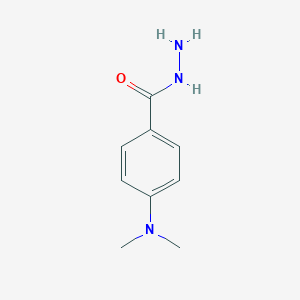
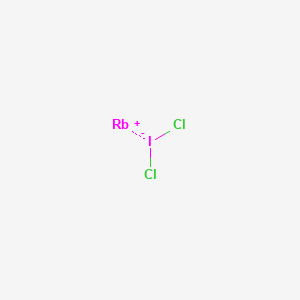
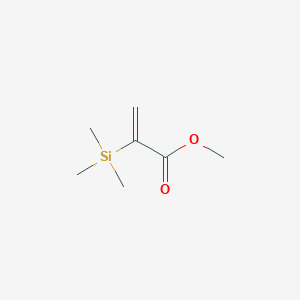
![2-Propylbenzo[d]thiazole](/img/structure/B101001.png)
